1-(甲磺酰基)-5-硝基吲哚啉

描述

“1-(Methylsulfonyl)-5-nitroindoline” is a compound that contains a sulfonyl functional group . The sulfonyl group is a common functional group in organic chemistry, and it’s often found in various pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “1-(Methylsulfonyl)-5-nitroindoline” were not found, sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed . These transformations often go through radical processes with the insertion of sulfur dioxide under mild conditions .Chemical Reactions Analysis

Again, while specific reactions involving “1-(Methylsulfonyl)-5-nitroindoline” were not found, sulfonyl groups are known to participate in a variety of chemical reactions. For example, sulfonylation reactions using potassium/sodium metabisulfite have been developed .科学研究应用

抗菌和抗炎活性

1-(甲磺酰基)-5-硝基吲哚啉及其衍生物在药学领域显示出巨大的潜力。研究表明,该化合物的某些衍生物表现出强大的抗菌和抗真菌活性。例如,4-[(1-(对甲基苄基)-5-硝基-2-氧代吲哚啉-3-亚氨基)]苯甲酰肼和3-(4-(5-甲基-1,3,4-恶二唑-2-基)苯亚氨基)-1-(对甲基苄基)-5-硝基吲哚啉-2-酮等化合物对各种细菌和真菌菌株表现出很高的有效性。此外,其他衍生物还显示出显着的抗炎和镇痛活性,与吲哚美辛和吗啡等已建立的药物相当 (Bassyouni 等人,2012)。

溶剂碱度标度和水的结构分析

该化合物还被用于物理化学,用于了解溶剂相互作用和液态水的结构。1-甲基-5-硝基吲哚啉分子已被用作探针,通过改变温度来检测液态水的结构变化。该应用为深入了解水的复杂行为及其与不同溶剂的相互作用提供了宝贵的见解 (Catalán & del Valle,2018)。

光敏前体和光裂解效率

1-(甲磺酰基)-5-硝基吲哚啉在光化学中起着至关重要的作用,尤其是在与光裂解效率相关的研究中。该化合物的衍生物,如 1-酰基-7-硝基吲哚啉,因其在光解中的效率而被研究,用作羧酸的光敏前体。这项研究与神经活性氨基酸的受控释放特别相关,并可能对神经科学和材料科学产生重大影响 (Papageorgiou & Corrie,2000)。

抗氧化和抗菌特性

对与 1-(甲磺酰基)-5-硝基吲哚啉相关的化合物的进一步研究揭示了有趣的抗氧化和抗菌特性。例如,芳基磺酰胺基的 3-乙酰基-2-甲基-4-苯基喹啉等衍生物表现出相当大的抗氧化活性和对某些细菌和真菌菌株的有效性 (Kumar & Vijayakumar,2017)。

电荷密度分析和分子相互作用

相关化合物 1-硝基吲哚啉的电荷密度已通过实验和理论确定。此类研究对于了解分子内的电子密度分布至关重要,这在晶体学和分子设计等领域具有重要意义 (Zarychta 等人,2011)。

作用机制

Target of Action

It is known that indole derivatives, which include 1-(methylsulfonyl)-5-nitroindoline, bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(Methylsulfonyl)-5-nitroindoline may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities

Pharmacokinetics

The pharmacokinetics of similar indole derivatives have been studied . These studies could provide insights into the potential ADME properties of 1-(Methylsulfonyl)-5-nitroindoline.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound induces a variety of molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

属性

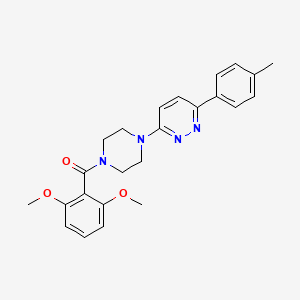

IUPAC Name |

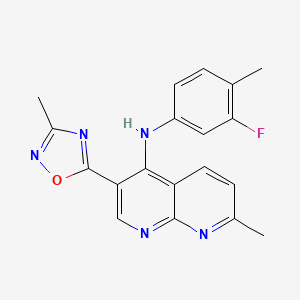

1-methylsulfonyl-5-nitro-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBRMCAQIDGPNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-5-nitroindoline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)

![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]-2H-phthalazin-1-one](/img/structure/B2428921.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428924.png)

![1-(3,4-dimethylphenyl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2428926.png)

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2428930.png)